![molecular formula C21H19N3O6 B2886545 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate CAS No. 939888-98-9](/img/structure/B2886545.png)
2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry, including an amino group, a cyano group, a methyl group, a carbonyl group, and a spiro[indole-3,4’-pyran] structure. These groups can participate in various chemical reactions and may confer specific physical, chemical, and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[indole-3,4’-pyran] structure. This structure involves a spirocyclic system, where two rings share a single atom .Chemical Reactions Analysis
The compound contains several functional groups that can participate in various chemical reactions. For example, the amino and cyano groups can act as nucleophiles in reactions with electrophiles. The carbonyl group can undergo various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the amino and cyano groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives are known for their potential in treating various types of cancer. They can interact with cellular machinery and may inhibit the growth of cancer cells. Research has shown that indole compounds can be effective in targeting and destroying cancer cells, making them a valuable asset in oncology .
Antimicrobial Activity
The indole ring system found in this compound is often associated with antimicrobial properties. These compounds can be designed to target specific bacteria or viruses, providing a pathway for the development of new antibiotics or antiviral medications .
Neurological Disorders
Indoles have been studied for their neuroprotective effects and could be used in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s. They may help in protecting nerve cells from damage or in the regeneration of neural pathways .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and may provide relief from conditions like arthritis and inflammatory bowel disease .
Cardiovascular Health
Some indole derivatives have shown promise in improving cardiovascular health by affecting the vascular system and heart function. They may contribute to the prevention of heart diseases and the improvement of circulatory health .
Diabetes Management
Indole compounds have been researched for their potential role in diabetes management. They may influence insulin secretion or sensitivity, helping to regulate blood sugar levels and providing a new approach to diabetes treatment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-11(2)18(25)28-8-9-29-19(26)16-12(3)30-17(23)14(10-22)21(16)13-6-4-5-7-15(13)24-20(21)27/h4-7H,1,8-9,23H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNDITLJHOZVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro 4-[2-amino-3-cyano-5-(2'-tiglyloxycarbonyl)-ethoxocarbonyl-6-methylpyran]-3'-[1',3'-dihydro-2h-indol-2'-one] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

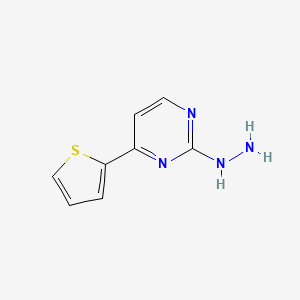

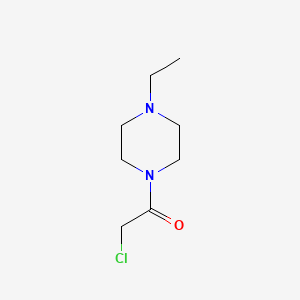
![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)
![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)
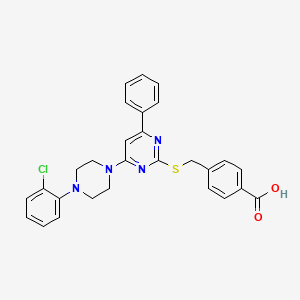
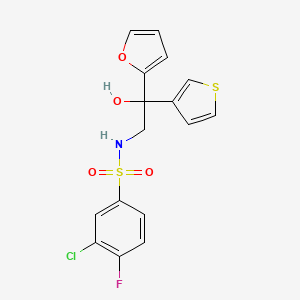
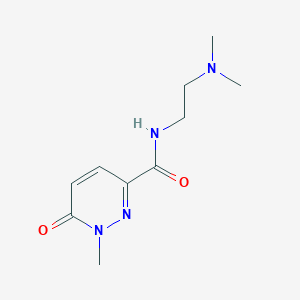

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)

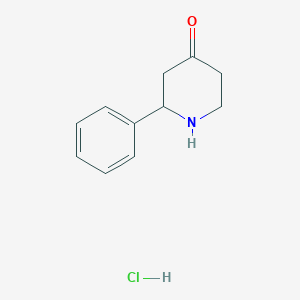
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)